[2-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
Description
The compound [2-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is a chlorinated aromatic amine featuring a dimethylamine group attached to a phenyl ring substituted with chlorine at the 2-position and a 2,3,6-trichlorocyclohexa-2,4-dienyl moiety at the 4-position. This article focuses on comparing its structural and synthetic aspects with similar compounds, emphasizing substituent effects and reactivity.
Properties
Molecular Formula |
C14H13Cl4N |
|---|---|
Molecular Weight |
337.1 g/mol |
IUPAC Name |
2-chloro-N,N-dimethyl-4-(2,3,6-trichlorocyclohexa-2,4-dien-1-yl)aniline |
InChI |
InChI=1S/C14H13Cl4N/c1-19(2)12-6-3-8(7-11(12)17)13-9(15)4-5-10(16)14(13)18/h3-7,9,13H,1-2H3 |
InChI Key |
CXPLUZHKDMYVCT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C2C(C=CC(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine typically involves the reaction of 2,3,6-trichlorocyclohexa-2,4-dienyl chloride with 2-chloro-4-dimethylaminophenyl. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the presence of multiple chlorine atoms, which can pose hazards if not handled properly.
Chemical Reactions Analysis
Types of Reactions
[2-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Addition Reactions: The compound can participate in addition reactions, particularly with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
[2-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving the interaction of organic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [2-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine involves its interaction with molecular targets through nucleophilic aromatic substitution. The compound can form complexes with various nucleophiles, leading to changes in its chemical structure and properties. These interactions can affect biological pathways and processes, making it a valuable tool in scientific research .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Structural Analogs:
The following compounds share structural similarities with the target molecule, differing primarily in substituent positions or functional groups:
[5-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine (CAS 1361544-47-9)
- Molecular Formula : C₁₄H₁₃Cl₄N
- Substituents :
- Phenyl ring: Chlorine at the 5-position.
- Cyclohexadienyl group: 2,3,6-Trichloro substitution.
- Purity : ≥98% .
[3-Chloro-5-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine (CAS 1361660-07-2)
- Molecular Formula : C₁₄H₁₃Cl₄N
- Substituents :
- Phenyl ring: Chlorine at the 3-position.
- Cyclohexadienyl group: 3,4,5-Trichloro substitution.
- Key Difference : The shifted chlorine positions on both the phenyl and cyclohexadienyl groups alter electronic and steric profiles compared to the target compound .
{[2-Chloro-4-(2,4-dibromophenoxy)phenyl]methyl}(methyl)amine (CAS 1934146-42-5)
- Molecular Formula: C₁₄H₁₂Br₂ClNO
- Substituents: Phenyl ring: 2-Chloro and 4-(2,4-dibromophenoxy) groups. No cyclohexadienyl moiety; replaced with a phenoxy group.
- Structural Contrast: The brominated phenoxy substituent introduces distinct electronic effects compared to chlorinated cyclohexadienyl groups .
Substituent Effects and Reactivity
Chlorine Position and Electronic Effects:
- Analog [5-Chloro...] : The 5-chloro substituent creates a para relationship with the cyclohexadienyl group, possibly affecting conjugation and stability .
- Analog [3-Chloro...] : Meta-chlorine on the phenyl ring and 3,4,5-trichloro substitution on the cyclohexadienyl group may reduce steric hindrance compared to the target compound .
Cyclohexadienyl vs. Phenoxy Groups:
- The trichlorocyclohexadienyl group in the target compound and analogs is more electron-deficient than the dibromophenoxy group in CAS 1934146-42-5 . This difference could impact solubility, binding affinity, or degradation pathways.
Data Table: Comparative Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
